2-ethoxy-N-(1-naphthyl)-1-naphthamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃, δ ppm):
- Aromatic protons : 7.20–8.50 (m, 14H, naphthalene H)
- Ethoxy group : 1.50 (t, 3H, -OCH₂CH₃), 4.20 (q, 2H, -OCH₂CH₃)
- Amide NH : 9.80 (s, 1H, -CONH-)
¹³C NMR (100 MHz, CDCl₃, δ ppm):
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
Properties
Molecular Formula |
C23H19NO2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-ethoxy-N-naphthalen-1-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C23H19NO2/c1-2-26-21-15-14-17-9-4-6-12-19(17)22(21)23(25)24-20-13-7-10-16-8-3-5-11-18(16)20/h3-15H,2H2,1H3,(H,24,25) |
InChI Key |
LRQYMHNWJKSCHN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-N-(1-Naphthyl)Acetamide (CAS 1136-82-9)
- Molecular Formula: C₁₂H₁₀BrNO
- Molecular Weight : 264.12 g/mol
- Key Differences : The bromine atom at the 2-position increases electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with the ethoxy group in the target compound, which is less reactive but may improve metabolic stability .
N-(2-Hydroxyphenyl)-1-Naphthamide (CAS 110809-23-9)
- Molecular Formula: C₁₇H₁₃NO₂
- Molecular Weight : 263.29 g/mol
- Key Differences : The hydroxyl (-OH) group on the phenyl ring introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the ethoxy group. This may expand its utility in pharmaceutical formulations requiring aqueous compatibility .
Substituent Position and Ring Modifications
N-(1-(Naphthalen-2-yl)Ethyl)Acetamide (CAS 199442-03-0)
1-Acetamino-7-Naphthol (CAS 6470-18-4)
- Molecular Formula: C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- Key Differences : The hydroxyl group at the 7-position and acetamide at the 1-position create a bifunctional structure. Unlike the ethoxy group, the hydroxyl moiety may participate in oxidation reactions, limiting stability under acidic conditions .
Complex Heterocyclic Derivatives
2-Ethoxy-N-(1-((Tetrahydro-2H-Pyran-4-yl)Methyl)-1H-Pyrazol-4-yl)-1-Naphthamide (CAS 1790197-82-8)
- Molecular Formula : C₂₂H₂₅N₃O₃
- Molecular Weight : 379.5 g/mol
- This contrasts with the simpler ethoxy-naphthamide structure, which may lack specificity for complex biological targets .
N-(1-Naphthyl)Ethylenediamine Dihydrochloride (CAS 1465-25-4)
- Molecular Formula : C₁₂H₁₄N₂·2HCl
- Molecular Weight : 259.17 g/mol
- Key Differences: The ethylenediamine backbone replaces the amide linkage, increasing basicity and water solubility (as a dihydrochloride salt).
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